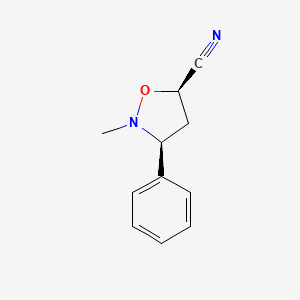
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile is a heterocyclic compound that belongs to the isoxazolidine family This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms The presence of a nitrile group (carbonitrile) and a phenyl group adds to its chemical complexity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-phenylpropanenitrile with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazolidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors or enzymes. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile: The trans isomer of the compound, differing in the spatial arrangement of substituents.
2-methyl-3-phenylisoxazole: A related compound with a similar ring structure but lacking the nitrile group.
3-phenylisoxazolidine-5-carbonitrile: A compound with a similar structure but without the methyl group.
Uniqueness
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile is unique due to its specific cis configuration, which can influence its chemical reactivity and biological interactions. The presence of both a nitrile and a phenyl group adds to its versatility in various applications.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(3S,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-13-11(7-10(8-12)14-13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11+/m1/s1 |
Clé InChI |
OHYKONFYCOMUDI-MNOVXSKESA-N |
SMILES isomérique |
CN1[C@@H](C[C@@H](O1)C#N)C2=CC=CC=C2 |
SMILES canonique |
CN1C(CC(O1)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


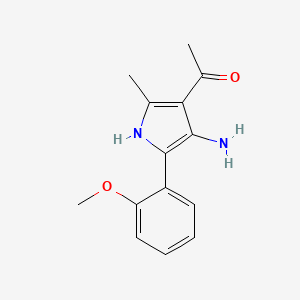
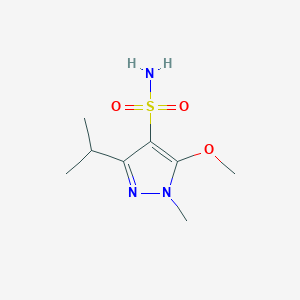
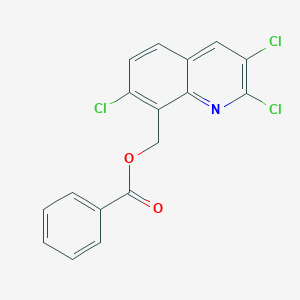
![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
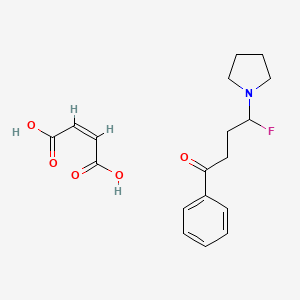
methyl}quinolin-8-ol](/img/structure/B12887067.png)
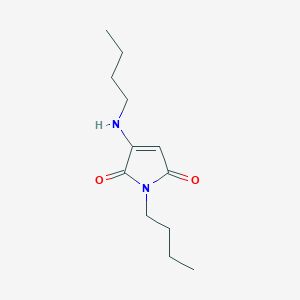

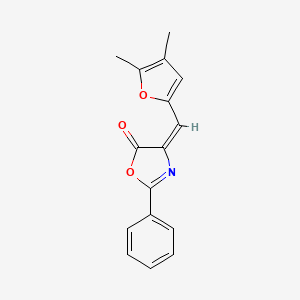
![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
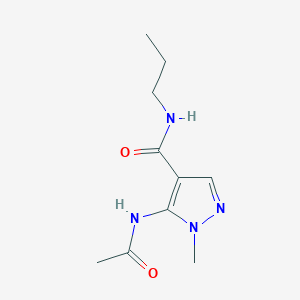
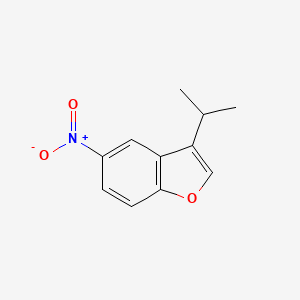
![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)
